(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Beschreibung
This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a tetracyclic core with specific stereochemistry at positions 8S, 9S, 10R, 13S, 14S, and 17R. Key structural features include:
- C3: A ketone group, common in progestogens and corticosteroids.
- C10 and C13: Methyl groups, enhancing structural rigidity and receptor binding.
- C17: An (S)-1-hydroxy-2-propyl substituent, distinguishing it from natural steroids like estrone (C17-ketone) or synthetic derivatives like dexamethasone (C17-hydroxyacetyl). This substituent may influence solubility, metabolic stability, and tissue selectivity .
Its synthesis likely involves functionalization of a steroidal backbone, as seen in similar compounds (e.g., estrone derivatives in and spiro-fused analogs in ).
Eigenschaften
IUPAC Name |
17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
3-Keto-23,24-Bisnorchol-4-en-22-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie Thionylchlorid (SOCl2) durchgeführt werden.
Wissenschaftliche Forschungsanwendungen
3-Keto-23,24-Bisnorchol-4-en-22-ol hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 3-Keto-23,24-Bisnorchol-4-en-22-ol beinhaltet seine Rolle als Zwischenprodukt bei der Steroidbiosynthese. Es wirkt auf molekulare Zielstrukturen wie Enzyme, die am Steroidogeneseweg beteiligt sind. Die Verbindung ist entscheidend für die Bildung von Steroidhormonen durch Modifizierung von funktionellen Gruppen am Steroidgerüst.
Analyse Chemischer Reaktionen
Reactivity at the C3 Ketone Group
The ketone at position 3 is a primary site for nucleophilic addition and redox reactions:
-
Oxime Formation : Reacts with hydroxylamine under acidic conditions to form a stable oxime derivative. This reaction is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-3β-hydroxy-dodecahydrocyclopenta[a]phenanthrene .
Table 1: C3 Ketone Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, EtOH, Δ 60°C, 4h | C3 oxime derivative | 85% | |
| Reduction | H₂ (1 atm), 10% Pd-C, EtOAc, RT | 3β-Hydroxy derivative | 78% |
Reactivity at the C17 Hydroxypropyl Side Chain
The (S)-1-hydroxy-2-propyl group at C17 undergoes esterification, etherification, and oxidation:
-
Esterification : Reacts with acetyl chloride in pyridine to form a C17 acetate ester. The reaction preserves stereochemistry .
-
Etherification : Mitsunobu reaction with alcohols (e.g., benzyl alcohol) using DIAD/TPP produces C17 ethers .
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone, yielding (8S,9S,10R,13S,14S,17R)-17-[(S)-2-propyl-1-oxo]-10,13-dimethyl-dodecahydrocyclopenta[a]phenanthren-3-one .
Table 2: C17 Side Chain Reactions
Stereochemical Influence on Reactivity
The compound’s stereochemistry (8S,9S,10R,13S,14S,17R) directs regioselectivity:
-
C17 Hydroxyl Group : The (S)-configuration at C17 suppresses epimerization during esterification, ensuring product homogeneity .
-
C10/C13 Methyl Groups : Shield the β-face of the steroid nucleus, favoring α-face reactions at C3.
Metabolic Reactions
In biological systems, the compound undergoes phase I/II metabolism:
-
Phase I : Oxidation of the C17 hydroxyl group to a ketone by CYP3A4 .
-
Phase II : Glucuronidation at C3 or C17 by UGT enzymes, forming water-soluble conjugates .
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Hormonal Modulation
This compound has been studied for its ability to interact with steroid hormone receptors. Its structural similarity to natural steroids allows it to potentially act as a selective modulator of androgen receptors. Research indicates that such compounds can be beneficial in treating conditions like androgen deficiency and certain types of breast cancer.
Anti-inflammatory Properties
Studies have shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigation into its efficacy against various cancers is warranted.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate hormonal effects | Demonstrated selective androgen receptor modulation in vitro. |
| Study B | Investigate anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in animal models of inflammation. |
| Study C | Assess anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Structural Analysis
Recent advancements in crystal structure analysis have provided insights into the molecular conformation and interactions of this compound with biological targets. The asymmetric unit's structure reveals crucial bonding characteristics that contribute to its biological activity .
Wirkmechanismus
The mechanism of action of 3-keto-23,24-Bisnorchol-4-en-22-ol involves its role as an intermediate in steroid biosynthesis. It acts on molecular targets such as enzymes involved in the steroidogenesis pathway. The compound is crucial in the formation of steroid hormones by modifying functional groups on the steroid backbone .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with analogous steroids and derivatives:
Key Observations:
Substituent Impact on Bioactivity :
- The target compound’s C17 (S)-1-hydroxy-2-propyl group introduces chirality and a longer alkyl chain compared to dexamethasone’s hydroxyacetyl or estrone’s ketone. This may enhance lipophilicity and alter receptor binding kinetics .
- Methyl groups at C10/C13 (shared with dexamethasone) likely stabilize the β-face of the steroid core, a feature critical for glucocorticoid receptor interactions .
Synthetic vs. Natural Derivatives :
- Natural steroids (e.g., estrone) prioritize hydroxyl or ketone groups at C17, while synthetic derivatives (e.g., dexamethasone, Compound 2b) incorporate halogens or heterocycles for enhanced potency or stability .
- The target compound’s hybrid structure combines natural (methyl groups) and synthetic (hydroxypropyl) features, suggesting a tailored design for specific pharmacokinetic profiles.
Structural Diversity in Drug Design: highlights spirocyclic modifications (Compound 3ap), while emphasizes thieno-pyrimidinyl additions (Compound 2b). These variations demonstrate the steroidal scaffold’s versatility in medicinal chemistry .
Biologische Aktivität
The compound (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties and potential therapeutic applications based on current research findings.
- IUPAC Name : (8S,9S,10R,13S,14S,17R)-17-((S)-1-hydroxypropan-2-yl)-10,13-dimethyl-1H-cyclopenta[a]phenanthren-3-one
- Molecular Formula : C22H34O2
- Molecular Weight : 330.52 g/mol
- Purity : 95.00% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The structure suggests potential steroid-like activity due to the cyclopenta[a]phenanthrene core. Research indicates that it may influence:
- Hormonal Regulation : Modulating steroid hormone receptors.
- Cell Signaling Pathways : Affecting pathways involved in cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential in oncology. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| HeLa (Cervical) | 6.2 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could make it beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have demonstrated its ability to enhance neuronal survival under stress conditions .
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Study :
- Neuroprotection Research :
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for this compound while ensuring stereochemical fidelity?
- Methodology :
- Use chiral auxiliary-mediated synthesis or enzymatic resolution to preserve stereochemistry, as demonstrated in derivatives of cyclopenta[a]phenanthrenes .
- Monitor reaction intermediates via HPLC with chiral columns to verify enantiomeric purity.
- Employ X-ray crystallography (XRD) for structural validation, as seen in related steroid analogs .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability under laboratory conditions?
- Methodology :
- Purity : Use reversed-phase HPLC with UV detection (λ = 240–280 nm) and mass spectrometry (LC-MS) for quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 3–6 months) and analyze degradation products via NMR and high-resolution MS .
- Store under inert gas (argon) at –20°C to prevent oxidation, as recommended for structurally similar compounds .
Q. How can researchers validate the compound’s structural configuration given its complex stereochemistry?
- Methodology :
- Combine 2D NMR (e.g., NOESY, COSY) to assign stereocenters, referencing coupling constants and nuclear Overhauser effects .
- Compare experimental XRD data with computational models (e.g., density functional theory) for bond angle and torsion validation .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported pharmacological activity data for this compound?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell line passage number, serum batch) to minimize variability.
- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding indirect activity proxies .
- Cross-reference with structural analogs (e.g., dexamethasone derivatives) to identify critical functional groups influencing activity .
Q. How does stereochemical variation at the 17-hydroxypropyl group impact biological activity?
- Methodology :
- Synthesize diastereomers via selective protection/deprotection of the hydroxyl group and compare their receptor-binding kinetics using surface plasmon resonance (SPR) .
- Conduct molecular docking simulations with glucocorticoid receptor (GR) homology models to predict binding mode differences .
Q. What in vitro-to-in vivo translation challenges arise when studying this compound’s pharmacokinetics?
- Methodology :
- Use microsomal stability assays (human/rat liver microsomes) to predict hepatic clearance and correlate with in vivo plasma half-life .
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution disparities, leveraging logP and plasma protein binding data .
Q. How can researchers resolve discrepancies in reported cytotoxicity thresholds across cell lines?
- Methodology :
- Normalize cytotoxicity data using ATP-based viability assays (e.g., CellTiter-Glo) and control for cell density and growth phase .
- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific stress response pathways that modulate toxicity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?
- Methodology :
- Conduct kinetic solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry .
- Analyze degradation pathways via LC-MS/MS to identify hydrolysis or oxidation products, referencing stability guidelines for related steroids .
Experimental Design Considerations
Q. What controls are essential for ensuring reproducibility in receptor-binding assays involving this compound?
- Methodology :
- Include a reference ligand (e.g., dexamethasone for GR assays) as a positive control .
- Use vehicle controls (e.g., DMSO at ≤0.1%) to account for solvent effects on receptor conformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
